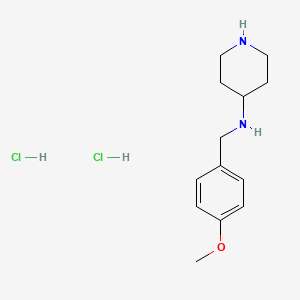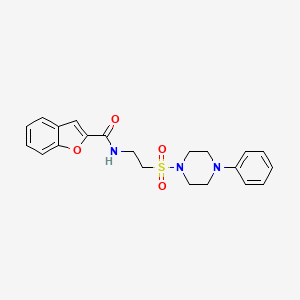
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The research on sulfonamide-based carboxamide drugs is significant due to their multiple active sites, which provide a range of chemical and pharmacological activities. These compounds are crucial in the drug discovery process, particularly for their potential as anti-parasitic agents. The synthesis of such compounds aims to produce novel, non-toxic, cost-effective, and potent analogues for pharmaceutical applications .
Synthesis Analysis
The synthesis of benzenesulphonamide-based carboxamide derivatives, as described in the first paper, involves an environmentally friendly approach using a zinc chloride catalyst. This method aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. The compounds synthesized include various derivatives with different substituents, indicating a versatile approach to modifying the molecular structure to enhance biological activity .
Molecular Structure Analysis
The molecular structure and electronic properties of the synthesized compounds were investigated using density functional theory (DFT). The analysis of the frontier molecular orbitals, specifically the HOMO-LUMO energy gap, provides insight into the chemical reactivity and biological activity of the compounds. A smaller energy gap suggests a higher level of activity, as observed for one of the derivatives, indicating its potential as a more effective anti-trypanosomal agent .
Chemical Reactions Analysis
The second paper discusses the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. Conducting the reaction in water as a solvent is a "green" approach, adhering to the principles of green chemistry. This method not only reduces the use of harmful solvents but also achieves nearly quantitative yields, demonstrating an efficient and environmentally friendly synthetic route .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structures. The global electrophilicity index and other global descriptors from the DFT study provide a quantitative measure of the compounds' reactivity. The NBO analysis further elucidates the stability and reactivity of the compounds through the identification of possible electronic transitions. The molecular docking analysis, which assesses the binding energy and bond length, suggests that certain alkane-substituted benzenesulphonamide carboxamides have potent curative properties against trypanosomiasis, with one compound outperforming the standard drug in terms of binding energy and bond length .
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationship
The synthesis and structure-activity relationship studies of compounds related to N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide have been explored to understand their interaction with biological targets. For instance, the systematic structural modifications of related compounds have led to improved selectivity and affinity towards 5-HT1A receptor agonists, showcasing their potential in drug discovery for neurological disorders (Heinrich et al., 2004).
Antifungal and Antimicrobial Activities
Compounds structurally similar to N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide have been evaluated for their antifungal and antimicrobial properties. For example, studies on benzamidine derivatives have shown significant in vitro activity against Pneumocystis carinii, highlighting the compound's potential as a lead for developing new antifungal agents (Laurent et al., 2010).
Antiproliferative and Anticancer Activities
The exploration of sulfonamide derivatives has led to the identification of compounds with potent antiproliferative activities. Such compounds have been tested against various cancer cell lines, indicating their potential in cancer therapy. For example, pyrazole-sulfonamide derivatives have shown selective effect against brain tumor cells, suggesting a promising avenue for the development of novel anticancer drugs (Mert et al., 2014).
Antimalarial and Antiviral Activities
Investigations into the antimalarial properties of sulfonamide derivatives have also been carried out, with some compounds demonstrating excellent in vitro antimalarial activity. This suggests the potential application of such compounds in the development of new treatments for malaria (Fahim & Ismael, 2021). Additionally, antiviral activities have been observed in compounds with similar structures, indicating their potential use in treating viral infections.
Propriétés
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-21(20-16-17-6-4-5-9-19(17)28-20)22-10-15-29(26,27)24-13-11-23(12-14-24)18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWBWKAKTHNMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2527851.png)


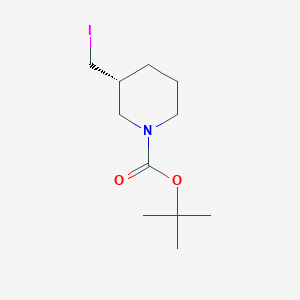
![7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2527856.png)
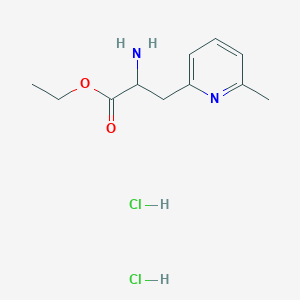
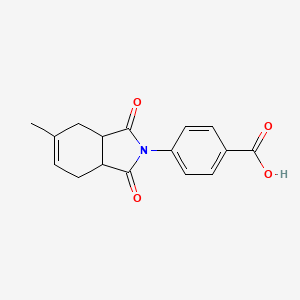
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)

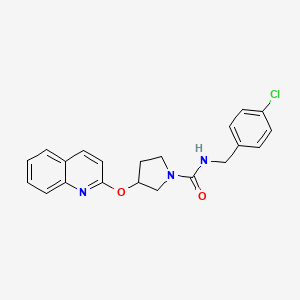
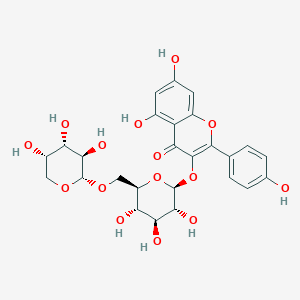
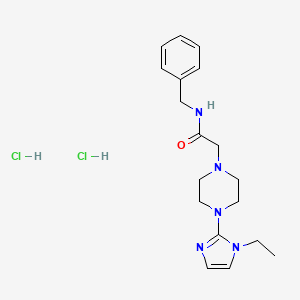
![ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2527870.png)
